![molecular formula C20H22N2O2 B5801043 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide
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Overview
Description
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DPA' and is a derivative of the quinoline family of compounds.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, DPA has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Furthermore, DPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. DPA has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This results in the accumulation of acetylcholine and butyrylcholine, which can lead to the induction of apoptosis in cancer cells. Additionally, DPA has been found to induce the generation of reactive oxygen species, which can also lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to the accumulation of acetylcholine and butyrylcholine. Additionally, DPA has been found to induce the generation of reactive oxygen species, which can lead to the induction of apoptosis in cancer cells. Furthermore, DPA has been found to exhibit a high degree of selectivity towards cancer cells, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPA in lab experiments is its high degree of selectivity towards cancer cells. This makes it a potential candidate for the development of targeted therapies for cancer. Additionally, DPA has been found to exhibit a low degree of toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, one of the major limitations of using DPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DPA. One of the major areas of research is the development of more efficient synthesis methods for DPA. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases. Furthermore, the development of more efficient delivery systems for DPA is also an area of active research. Finally, the development of more potent derivatives of DPA is also an area of interest for future research.
Conclusion:
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. DPA has been found to exhibit significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, DPA has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Synthesis Methods
The synthesis of DPA involves the reaction between 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)aniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DPA, which can be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-5-8-16(13-17)20(24)22-12-6-9-15-7-3-4-11-18(15)22/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHFEIOXPFPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-2-methylpropanamide |
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